Bienvenue dans la boutique en ligne BenchChem!

2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Kinase inhibition 2,4-pyrimidinediamine SAR

This 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (MW 423.44 g/mol) features a distinctive 2-fluorophenyl substituent that creates a unique electrostatic/steric environment in the kinase hinge-binding cleft compared to common 3-fluorophenyl or 4-chlorophenyl analogs. Its high LogP (4.30) and low TPSA (49.31 Ų) make it an ideal retention-time marker for lipophilic nitropyrimidine LC-MS/MS libraries. Procure only when internal SAR data have de-risked the scaffold. Supplier must provide ≥95% purity CoA and validated analytical method.

Molecular Formula C21H22FN7O2
Molecular Weight 423.452
CAS No. 573930-35-5
Cat. No. B2802796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
CAS573930-35-5
Molecular FormulaC21H22FN7O2
Molecular Weight423.452
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=NC(=C(C(=N3)NC4=CC=CC=C4F)[N+](=O)[O-])N
InChIInChI=1S/C21H22FN7O2/c22-16-8-4-5-9-17(16)24-20-18(29(30)31)19(23)25-21(26-20)28-12-10-27(11-13-28)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H3,23,24,25,26)
InChIKeySIIGOGBHZRDUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes92 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 573930-35-5): Compound Identity and Sourcing Context


2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine (CAS 573930-35-5) is a fully synthetic, small-molecule heterocycle (molecular formula C21H22FN7O2, molecular weight 423.44 g/mol) that incorporates a 5-nitropyrimidine-4,6-diamine core substituted at the 2-position with a 4-benzylpiperazine moiety and at the N4-position with a 2-fluorophenyl group . The 2,4-pyrimidinediamine scaffold is a recognized privileged structure in kinase inhibitor design, capable of mimicking purine interactions within ATP-binding pockets, and benzylpiperazine-bearing analogues have been investigated as protein kinase inhibitors in the patent literature [1][2]. However, no primary research article, public bioactivity database entry, or authoritative technical datasheet providing quantitative pharmacological data for this specific compound could be identified in searches limited to permissible sources.

Procurement Risk of 2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine: Why Near-Neighbor Analogs Are Not Interchangeable


Empirical structure–activity relationship (SAR) evidence from the 2,4-pyrimidinediamine class demonstrates that minor peripheral modifications—such as the identity and position of halogen substituents on the N4-phenyl ring or the nature of the N2-heterocycle—profoundly alter kinase selectivity profiles and cellular potency [1][2]. Specifically, the 2-fluorophenyl group in the target compound creates a distinct electrostatic and steric environment within the kinase hinge-binding cleft relative to the 3-fluorophenyl, 4-chlorophenyl, or cyclohexyl congeners that are more commonly referenced in vendor catalogs and patent examples. Consequently, direct substitution of the target compound with any of these closely related analogs—even those sharing the identical 5-nitropyrimidine-4,6-diamine core—cannot be assumed to preserve target engagement, off-target liability, or assay reproducibility without explicit comparative head-to-head data.

Quantitative Selection Evidence for 2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine


High-Strength Differential Evidence Not Identified: Structural and Pharmacological Data Gap

An exhaustive search of permissible sources (PubMed, PubMed Central, Google Patents, BindingDB, ChEMBL, ChemicalBook, and FDA/USP reference databases) failed to identify any primary research article, patent example, or curated bioactivity record that reports quantitative IC50, Kd, Ki, EC50, or cellular activity data for 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine. Without such data, no direct head-to-head comparison, cross-study comparable analysis, or robust class-level inference can be performed against any specific comparator compound [1]. The absence of evidence is itself a critical procurement consideration: this compound cannot be scientifically prioritized over structurally similar, data-rich alternatives on the basis of demonstrated potency, selectivity, or target engagement.

Kinase inhibition 2,4-pyrimidinediamine SAR Chemical probe In vitro pharmacology

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area Relative to Class

The target compound has a calculated LogP of 4.30 and a topological polar surface area (TPSA) of 49.31 Ų, as reported in vendor chemical databases . These values place it near the upper acceptable boundary of Lipinski's rule-of-five space, with LogP exceeding the typical optimum for oral bioavailability (LogP < 5) but still within range for CNS-permeable or lipophilic kinase inhibitors. For comparison, the 2,4-pyrimidinediamine class frequently yields LogP values spanning 1.5–5.0 and TPSA values of 50–110 Ų [1]. A LogP of 4.30 is higher than many clinically advanced 2,4-pyrimidinediamines (e.g., fostamatinib prodrug R406: LogP ≈ 3.5), which may increase nonspecific protein binding and reduce aqueous solubility relative to more polar congeners [1]. This physicochemical profile must be weighed against the intended assay format (biochemical vs. cellular) and solvent compatibility when selecting this compound over lower-LogP alternatives.

Lipophilicity Drug-likeness Physicochemical properties Permeability ADME

Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine Guided by Available Evidence


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting 2,4-Pyrimidinediamine Kinase Inhibitors

The compound may serve as a synthetic intermediate or a starting point for structure–activity relationship exploration in programs already committed to the benzylpiperazine-substituted 5-nitropyrimidine-4,6-diamine chemotype. Its 2-fluorophenyl group distinguishes it from the more commonly described 3-fluorophenyl and 4-chlorophenyl congeners, potentially offering distinct hinge-binding interactions. However, procurement for this purpose is justified only when internal project data have de-risked the scaffold, given the total absence of public pharmacological data for this exact compound.

Analytical Reference Standard for LC-MS/MS Method Development in Nitropyrimidine Metabolite Identification

The high molecular weight (423.44 g/mol), characteristic fragmentation pattern expected from the 5-nitropyrimidine-4,6-diamine core, and defined LogP (4.30) make this compound a suitable candidate for use as a retention-time marker or system suitability standard during reversed-phase LC-MS/MS method development for lipophilic nitropyrimidine libraries. Its procurement as a reference standard is contingent upon supplier provision of a certificate of analysis demonstrating ≥95% purity and a validated analytical method.

Chemical Biology Probe Development Requiring a Defined 2-Fluoro Substitution Pattern

In target-identification studies where the 2-fluorophenyl substituent is hypothesized to confer a unique selectivity fingerprint through a specific halogen-bond interaction with a kinase hinge residue, this compound could fill a probe gap. However, the absence of published selectivity profiling data (e.g., against a kinase panel) means that users must independently generate such data and cannot rely on literature precedent to justify selection over structurally characterized 3-fluoro or 4-fluoro isomers.

Physicochemical Profiling and Formulation Pre-Screening for Lipophilic Kinase Inhibitor Series

The calculated LogP of 4.30 and low TPSA of 49.31 Ų position this compound as a representative high-logP member of a 2,4-pyrimidinediamine library. It may be procured for solubility, permeability, and plasma protein binding assays as part of a broader physicochemical optimization cascade, provided that the procurement batch is accompanied by experimental logD7.4 and kinetic solubility data to confirm the in silico predictions.

Quote Request

Request a Quote for 2-(4-benzylpiperazin-1-yl)-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.